Mal-amido-PEG3-NHS ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

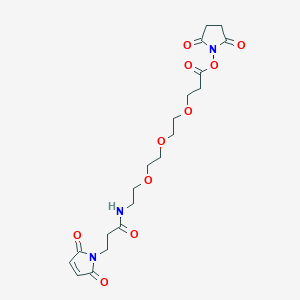

Mal-amido-PEG3-NHS ester is a polyethylene glycol-based linker that contains both a maleimide group and an N-hydroxysuccinimide ester group. This compound is widely used in bioconjugation and drug delivery applications due to its ability to form stable covalent bonds with amine and thiol groups. The polyethylene glycol spacer enhances the solubility of the resulting conjugates in aqueous media, making it a valuable tool in various scientific fields.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Mal-amido-PEG3-NHS ester typically involves the following steps:

Activation of Polyethylene Glycol: Polyethylene glycol is first activated by reacting with a suitable activating agent such as N-hydroxysuccinimide in the presence of a coupling reagent like dicyclohexylcarbodiimide.

Introduction of Maleimide Group: The activated polyethylene glycol is then reacted with maleimide to introduce the maleimide group.

Formation of this compound: The final step involves the reaction of the maleimide-activated polyethylene glycol with N-hydroxysuccinimide to form this compound.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Activation: Large quantities of polyethylene glycol are activated using N-hydroxysuccinimide and a coupling reagent.

Continuous Flow Reactors:

Purification: The final product is purified using techniques such as column chromatography or recrystallization to achieve high purity.

Análisis De Reacciones Químicas

Types of Reactions

Mal-amido-PEG3-NHS ester undergoes several types of chemical reactions, including:

Substitution Reactions: The N-hydroxysuccinimide ester group readily reacts with primary amines to form stable amide bonds.

Addition Reactions: The maleimide group reacts with thiol groups to form stable thioether bonds.

Common Reagents and Conditions

Substitution Reactions: These reactions typically occur in aqueous buffers at a pH range of 7-9. Common reagents include primary amine-containing molecules such as proteins and peptides.

Addition Reactions: These reactions are usually carried out in the presence of reducing agents like dithiothreitol to ensure the availability of free thiol groups.

Major Products Formed

Amide Conjugates: Formed from the reaction of the N-hydroxysuccinimide ester group with primary amines.

Thioether Conjugates: Formed from the reaction of the maleimide group with thiol groups.

Aplicaciones Científicas De Investigación

Bioconjugation

Mal-amido-PEG3-NHS ester is extensively used in bioconjugation processes, including:

- Protein Conjugation : Used to attach proteins or peptides to surfaces or carriers for therapeutic and diagnostic purposes.

- Antibody-Drug Conjugates (ADCs) : Serves as a linker connecting cytotoxic drugs to antibodies, allowing targeted delivery to specific cells while minimizing off-target effects.

Drug Delivery

The compound plays a crucial role in improving the pharmacokinetics and biodistribution of therapeutic agents:

- PROTACs (Proteolysis Targeting Chimeras) : Utilized in synthesizing PROTACs that selectively degrade target proteins within cells by exploiting the ubiquitin-proteasome system.

- Diagnostic Probes : Enhances sensitivity and specificity in detection assays by modifying biomolecules with PEG spacers.

Surface Modification

This compound is employed to modify nanoparticles or polymers, improving biocompatibility and enabling functionalization for various applications.

Targeted Cancer Therapy

A study demonstrated the effectiveness of this compound in ADCs, reporting enhanced delivery of cytotoxic agents specifically to cancer cells. This resulted in improved therapeutic outcomes compared to traditional chemotherapy methods.

Protein Engineering

In another research project, this compound was utilized to modify proteins for enhanced stability and solubility. The findings indicated its utility in biopharmaceutical development, showcasing its potential in creating more effective therapeutic agents.

Stability and Reactivity Studies

Research indicates that conjugates formed using this compound maintain biological activity while enhancing solubility and stability. Optimal conditions for bioconjugation are typically at pH levels between 6.5 and 7.5, where the maleimide group effectively reacts with thiols without significant interference from free amines.

Mecanismo De Acción

The mechanism of action of Mal-amido-PEG3-NHS ester involves the formation of covalent bonds with target molecules. The N-hydroxysuccinimide ester group reacts with primary amines to form stable amide bonds, while the maleimide group reacts with thiol groups to form stable thioether bonds. These reactions enable the conjugation of various biomolecules, enhancing their solubility, stability, and functionality.

Comparación Con Compuestos Similares

Similar Compounds

Mal-amido-PEG2-NHS ester: Contains a shorter polyethylene glycol spacer.

Mal-PEG12-NHS ester: Contains a longer polyethylene glycol spacer.

Mal-PEG-NHS ester: Lacks the amido group present in Mal-amido-PEG3-NHS ester.

Uniqueness

This compound is unique due to its balanced polyethylene glycol spacer length, which provides an optimal combination of solubility and reactivity. The presence of both the maleimide and N-hydroxysuccinimide ester groups allows for versatile conjugation with both amine and thiol groups, making it a highly valuable tool in various scientific applications.

Actividad Biológica

Mal-amido-PEG3-NHS ester is a synthetic compound widely utilized in bioconjugation applications, particularly in the development of antibody-drug conjugates (ADCs) and other therapeutic agents. This article delves into its biological activity, synthesis, applications, and relevant research findings.

Chemical Structure and Properties

This compound features a maleimide group and an N-hydroxysuccinimide (NHS) ester, which facilitate selective conjugation reactions with thiol and amine groups, respectively. The compound has the molecular formula C19H25N3O10 and a molecular weight of 455.42 g/mol, making it suitable for various biochemical applications due to its hydrophilicity and ability to enhance solubility in aqueous environments .

The biological activity of this compound is primarily linked to its role as a linker in drug delivery systems. The NHS ester group allows for the formation of stable amide bonds with primary amines, while the maleimide group reacts with thiol groups to form covalent S-C bonds. This dual reactivity is critical for forming stable conjugates that retain biological activity while improving pharmacokinetics and biodistribution of therapeutic agents .

Applications in Drug Delivery

- Antibody-Drug Conjugates (ADCs) : this compound serves as a non-cleavable linker in ADCs, connecting cytotoxic drugs to antibodies. This enables targeted delivery to specific cells, enhancing therapeutic efficacy while minimizing off-target effects .

- PROTACs (Proteolysis Targeting Chimeras) : The compound is also employed in synthesizing PROTACs, which utilize E3 ligase ligands to selectively degrade target proteins within cells .

- Diagnostic Probes : By attaching PEG spacers to various biomolecules, this compound can create new diagnostic probes that improve detection sensitivity and specificity .

Stability and Reactivity Studies

Research has demonstrated that conjugates formed using this compound maintain their biological activity while enhancing solubility and stability. Interaction studies have shown that optimal conditions for bioconjugation occur at pH levels between 6.5 and 7.5, where the maleimide group effectively reacts with thiols without significant interference from free amines .

Case Studies

- Targeted Cancer Therapy : A study utilizing this compound in ADCs reported enhanced delivery of cytotoxic agents specifically to cancer cells, resulting in improved therapeutic outcomes compared to traditional chemotherapeutics .

- Protein Engineering : In another study, researchers used this compound to modify proteins for enhanced stability and solubility, demonstrating its utility in biopharmaceutical development .

Comparative Analysis with Similar Compounds

| Compound Name | Functional Groups | Unique Features |

|---|---|---|

| Mal-PEG2-NHS ester | Maleimide, NHS ester | Shorter PEG chain; may affect solubility |

| This compound | Maleimide, NHS ester | Amido linkage may provide different reactivity |

| PEG4-biotin | Biotin, PEG | Biotinylation facilitates binding to streptavidin |

| Maleimide-PEG4-carboxylic acid | Maleimide, carboxylic acid | Allows for further functionalization |

This compound stands out due to its balanced hydrophilicity from the PEG spacer and dual reactivity from both maleimide and NHS functionalities, making it particularly versatile for diverse bioconjugation strategies .

Propiedades

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N3O10/c24-15(5-8-22-16(25)1-2-17(22)26)21-7-10-31-12-14-32-13-11-30-9-6-20(29)33-23-18(27)3-4-19(23)28/h1-2H,3-14H2,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQAQWVUOOSWWST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N3O10 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.